N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide
Description
Properties
CAS No. |
93841-60-2 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C19H22N2O2/c1-12-14(9-10-21(3)13(2)22)5-7-16-17-11-15(23-4)6-8-18(17)20-19(12)16/h5-8,11,20H,9-10H2,1-4H3 |
InChI Key |
AVOQHFGBRPLGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCN(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Functionalization of the carbazole nucleus to introduce the 6-methoxy and 1-methyl groups.
- Alkylation at the 2-position of carbazole with a suitable ethylamine derivative.
- Acylation of the terminal amine with an acetamide moiety, specifically N-methylacetamide.
The key step is the formation of the N-methylacetamide side chain attached via an ethyl linker to the carbazole ring.
Detailed Synthetic Route
Step 1: Preparation of 6-Methoxy-1-methylcarbazole Intermediate
- Starting from carbazole, selective methylation at the nitrogen (N-1) is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Methoxylation at the 6-position is achieved via electrophilic aromatic substitution or by using methoxy-substituted carbazole precursors.
Step 2: Introduction of the 2-(ethylamine) Side Chain
- Lithiation of the carbazole at the 2-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78 °C to -30 °C) under inert atmosphere (argon or nitrogen) generates a reactive organolithium intermediate.
- This intermediate is then reacted with an appropriate electrophile such as N-methoxy-N-methylacetamide to introduce the N-methylacetamide moiety via nucleophilic addition.
Step 3: Formation of N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide
- The reaction mixture is gradually warmed to allow completion of the nucleophilic addition.
- Hydrolysis and work-up involve quenching with aqueous acid (e.g., 10% HCl), extraction with organic solvents (diethyl ether or ethyl acetate), washing, drying over sodium sulfate, and concentration.
- Purification is typically achieved by column chromatography on silica gel using gradients of ethyl acetate and petroleum ether or by distillation under reduced pressure.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Lithiation reagent | n-Butyllithium (1.58 M in hexane) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature range | -90 °C to -10 °C |
| Electrophile | N-methoxy-N-methylacetamide |
| Reaction time | 15 minutes to 4 hours depending on step |
| Quenching agent | 10% Hydrochloric acid |
| Extraction solvent | Diethyl ether or ethyl acetate |
| Purification method | Silica gel chromatography or vacuum distillation |
| Yield range | 57% to 79% depending on conditions and scale |
| Physical state of product | Colorless oil or pale yellow solid |
| Boiling point | 114-116 °C at 30 mbar (vacuum distillation) |
Reaction Example (Adapted from Literature)
- Procedure:
6.2 g potassium tert-butoxide dissolved in 40 mL THF is added dropwise at -30 °C under argon to 8.0 g of 2,2-difluoro-1,3-benzodioxole in THF. The mixture is cooled to -90 °C, and 35 mL n-BuLi (1.58 M in hexane) is added over 30 minutes. After 20 minutes at -78 °C, 5.2 g N-methoxy-N-methylacetamide in 20 mL THF is added over 15 minutes. The mixture is warmed to -10 °C, hydrolyzed with 40 mL 10% HCl, extracted, washed, dried, and concentrated. Distillation yields 7.1 g (79%) of the product as a colorless oil.
NMR (CDCl3, 300 MHz): δ 7.65 (d), 7.27 (d), 7.18 (t), 2.68 (s).
Analytical and Purification Techniques
- HPLC Analysis: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for purity assessment and preparative isolation of the compound and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- NMR Spectroscopy: Proton NMR confirms the aromatic and aliphatic protons consistent with the carbazole and acetamide moieties.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chromatography: Silica gel column chromatography with ethyl acetate/petroleum ether gradients is standard for purification.
Summary Table of Preparation Conditions and Yields
Research Findings and Considerations
- The use of n-butyllithium at low temperatures is critical to achieve regioselective lithiation at the carbazole 2-position without side reactions.
- The N-methoxy-N-methylacetamide serves as an effective electrophile for introducing the N-methylacetamide group via nucleophilic addition.
- Reaction temperature control and inert atmosphere are essential to prevent decomposition and side reactions.
- Purification by chromatography or distillation ensures high purity suitable for pharmacological or analytical applications.
- The method is scalable and adaptable for preparative synthesis and impurity isolation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring.
Scientific Research Applications
N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The methoxy and methyl substituents may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related carbazole derivatives:
Biological Activity
N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide (CAS No. 93841-60-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
- LogP : 3.14 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of carbazole derivatives, including this compound. Research indicates that compounds with carbazole structures exhibit significant antibacterial and antifungal activities. For instance, a study published in 2024 demonstrated that synthesized carbazole derivatives showed effective inhibition against various bacterial strains, including Micrococcus luteus and Bacillus subtilis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Micrococcus luteus | 12.5 µg/mL |
| This compound | Bacillus subtilis | 15.0 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. The compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for potential therapeutic applications in oncology.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of DNA Synthesis : Compounds with similar structures have been noted for their ability to inhibit DNA synthesis in microbial cells, leading to growth inhibition.
- Modulation of Enzyme Activity : The presence of the methoxy group and the carbazole moiety suggests potential interactions with enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced efficacy.
- Membrane Disruption : Some studies suggest that carbazole derivatives can disrupt microbial membranes, contributing to their antimicrobial properties.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various carbazole derivatives, including this compound, where researchers assessed their biological activities through various assays:
- Antibacterial Assays : Compounds were tested against both Gram-positive and Gram-negative bacteria, revealing a broader spectrum of activity for certain derivatives.
- Cytotoxicity Assays : The compound was subjected to MTT assays against several cancer cell lines, demonstrating IC50 values that indicate significant cytotoxic effects.
- Structure–Activity Relationship (SAR) : Investigations into SAR highlighted that modifications to the carbazole structure significantly influenced the biological activity, providing insights for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
